6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole
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Overview
Description
6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
The synthesis of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the use of hypervalent iodine reagents and the Larock annulation . The reaction conditions often require the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve the use of nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but typically include functionalized indole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors . For example, derivatives of this compound have been studied for their inhibitory activity against fibroblast growth factor receptors, which play a crucial role in various types of tumors . Additionally, it has applications in the development of new drugs for treating cancer, microbial infections, and other disorders .
Mechanism of Action
The mechanism of action of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation and migration . The exact molecular pathways involved may vary depending on the specific biological context and the derivatives of the compound used.
Comparison with Similar Compounds
6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be compared with other indole derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H,5H-pyrrolo[2,3-f]indole . While these compounds share a similar indole core structure, they differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-5-4-11-7-15(19-14(11)8-13)17(21)20-9-12-3-2-6-18-16(12)10-20/h2-8,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUJXXIMNMPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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